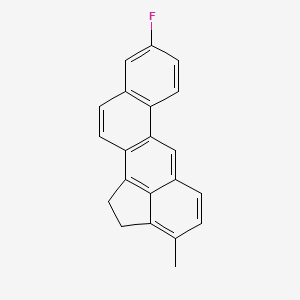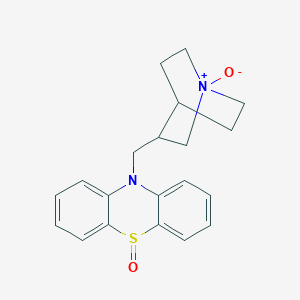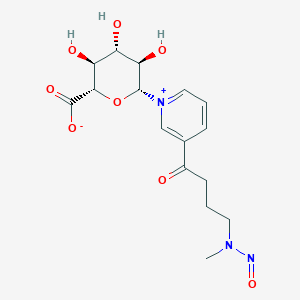
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, a well-known tobacco-specific nitrosamine. This compound is of significant interest due to its potential biological activity and implications in health research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide typically involves the glucuronidation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. This process can be carried out using glucuronosyltransferase enzymes under specific conditions that favor the conjugation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale enzymatic reactions, ensuring high yield and purity. The process would be optimized for cost-effectiveness and efficiency, possibly involving bioreactors and continuous processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of the nitroso group.
Substitution: This can involve the replacement of functional groups on the pyridyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield hydroxylated metabolites, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study nitrosamine metabolism and detoxification.
Biology: Investigated for its role in cellular processes and potential toxicological effects.
Medicine: Explored for its implications in cancer research, particularly in understanding the mechanisms of tobacco-related carcinogenesis.
Industry: Utilized in the development of analytical methods for detecting nitrosamine derivatives in various products.
Mécanisme D'action
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide involves its interaction with cellular enzymes and receptors. It is believed to exert its effects through the formation of reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic outcomes. The molecular targets and pathways involved include cytochrome P450 enzymes and DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: The parent compound, known for its potent carcinogenic properties.
N-Nitrosodimethylamine: Another nitrosamine with similar biological activity.
N-Nitrosopyrrolidine: A structurally related compound with comparable toxicological effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-b-D-Glucuronide is unique due to its glucuronide conjugation, which affects its solubility, bioavailability, and metabolic fate. This modification can influence its biological activity and potential health impacts, distinguishing it from other nitrosamines.
Propriétés
Formule moléculaire |
C16H21N3O8 |
|---|---|
Poids moléculaire |
383.35 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11-,12-,13+,14-,15+/m0/s1 |
Clé InChI |
OCZWZVHMLRFHQX-SBJFKYEJSA-N |
SMILES isomérique |
CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)N=O |
SMILES canonique |
CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


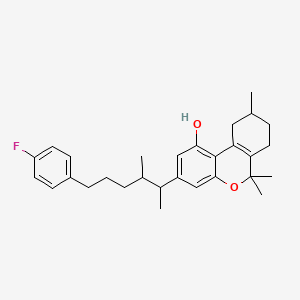
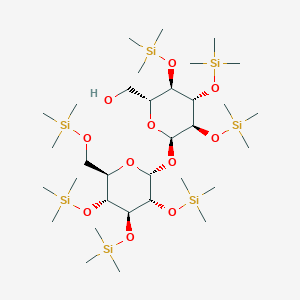

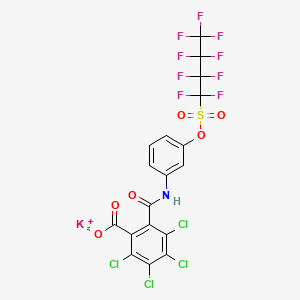
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)

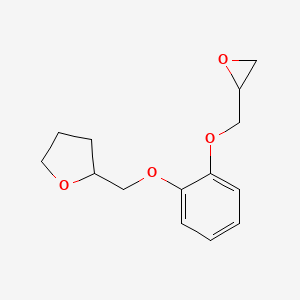

![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)

